The synthesis of esculentin-2CHa typically involves solid-phase peptide synthesis. Crude peptides are purchased from suppliers such as GL Biochem Ltd and are purified to high purity (>98%) using reversed-phase high-performance liquid chromatography (HPLC). The purification process employs a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid, with a gradual increase in acetonitrile concentration during elution. The molecular masses of the synthesized peptides are confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Various analogues of esculentin-2CHa have been designed to enhance its biological activity and metabolic stability. These modifications include substitutions with cationic amino acids to improve cell membrane interaction and resistance to enzymatic degradation .
The amino acid sequence of esculentin-2CHa is GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. The peptide has a net charge of +5 at pH 7 and an isoelectric point of 10.82, indicating its cationic nature, which is crucial for its interaction with negatively charged cell membranes . The three-dimensional structure of esculentin-2CHa has not been extensively characterized, but it is known to adopt an alpha-helical conformation in membrane-mimicking environments.
Esculentin-2CHa has been shown to stimulate insulin secretion from pancreatic beta cells through mechanisms that do not involve traditional receptor pathways. The peptide induces membrane depolarization and increases intracellular calcium levels, leading to enhanced insulin exocytosis. This process has been investigated using various assays that measure insulin release in response to different concentrations of the peptide .
The peptide's action on ion channels, particularly ATP-sensitive potassium channels, has also been studied. Inhibitors of these channels can block the insulin-releasing effects of esculentin-2CHa, suggesting that it modulates cellular excitability to promote insulin secretion .
The proposed mechanism for the action of esculentin-2CHa involves several steps:
This mechanism highlights the potential for esculentin-2CHa as a therapeutic agent for diabetes management.
Esculentin-2CHa is characterized by its amphipathic nature due to its sequence composition, which includes both hydrophobic and hydrophilic residues. This property facilitates its interaction with lipid membranes.
Key properties include:
Esculentin-2CHa has promising applications in various fields:
Research continues into optimizing its efficacy and safety for clinical applications, making esculentin-2CHa a significant focus within peptide therapeutics.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2